N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is synthesized through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the 4-chlorophenyl group and the 3-methyl-1H-pyrazol-5-yl moiety through nucleophilic substitution reactions. Finally, the acetamide linkage is formed by reacting the intermediate with 2-(3-methylphenoxy)acetic acid under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions, while electrophilic substitutions might use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated analogs.
Scientific Research Applications
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor binding studies.
Medicine: It is explored for its therapeutic potential, including anti-inflammatory, anticancer, and antiviral activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects. For example, it may inhibit a key enzyme in a signaling pathway, thereby reducing the proliferation of cancer cells.
Comparison with Similar Compounds
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide: Similar structure but with a different position of the methyl group on the phenoxy ring.
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide: Another isomer with the methyl group in a different position.
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-chlorophenoxy)acetamide: Contains a chlorine atom instead of a methyl group on the phenoxy ring.
These comparisons highlight the uniqueness of the compound in terms of its specific structural features and potential biological activities. Each variation can lead to differences in binding affinity, selectivity, and overall biological effects, making the study of these compounds valuable for drug development and other applications.
Properties
Molecular Formula |
C24H20ClN7O2 |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H20ClN7O2/c1-15-4-3-5-19(10-15)34-13-22(33)29-21-11-16(2)30-32(21)24-20-12-28-31(23(20)26-14-27-24)18-8-6-17(25)7-9-18/h3-12,14H,13H2,1-2H3,(H,29,33) |
InChI Key |
PFQOVMKBAMSHJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.